5-Fluoro-2-(methylsulfonyl)pyrimidine
Overview
Description
5-Fluoro-2-(methylsulfonyl)pyrimidine: is a fluorinated pyrimidine derivative with the molecular formula C5H5FN2O2S
Scientific Research Applications
Chemistry: 5-Fluoro-2-(methylsulfonyl)pyrimidine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor of specific biological pathways .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals .
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 5-Fluoro-2-(methylsulfonyl)pyrimidine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, it can be inferred that the compound plays a role in the formation of carbon–carbon bonds .
Result of Action
In the context of SM cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyrimidine with methylsulfonyl fluoride in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling reactions: Formation of biaryl compounds.
Comparison with Similar Compounds
- 2-Fluoropyrimidine
- 5-Methylsulfonylpyrimidine
- 5-Chloro-2-(methylsulfonyl)pyrimidine
Comparison: 5-Fluoro-2-(methylsulfonyl)pyrimidine is unique due to the presence of both fluorine and methylsulfonyl groups, which confer distinct chemical and biological properties. Compared to 2-Fluoropyrimidine, the additional methylsulfonyl group enhances its solubility and metabolic stability. Compared to 5-Methylsulfonylpyrimidine, the fluorine atom increases its binding affinity and selectivity for molecular targets .
Properties
IUPAC Name |
5-fluoro-2-methylsulfonylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZXTNCFCUZUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340667 | |
Record name | 5-Fluoro-2-methylsulfonylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6090-38-6 | |
Record name | 5-Fluoro-2-(methylsulfonyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6090-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methylsulfonylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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